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Application of Cadherin-17 and Interleukin-17 in
Metastatic Tumor Research

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Carbonic anhydrase inhibitor 17

Cat. No.: B15576975

Note: The term "CAI-17" is not a standard scientific designation. Based on search results, it is
likely a typographical error referring to either Cadherin-17 (CDH17) or Interleukin-17 (IL-17),
both of which are significant in metastatic tumor research. This document provides detailed
application notes and protocols for both molecules.

Part 1: Cadherin-17 (CDH17) in Metastatic Tumor
Research

Cadherin-17 (CDH17), also known as liver-intestine cadherin, is a member of the cadherin
superfamily that mediates calcium-dependent cell-cell adhesion. Aberrant expression of CDH17
is associated with the progression and metastasis of various cancers, including hepatocellular
carcinoma, gastric cancer, and breast cancer.[1] Its role in promoting metastasis makes it a
potential therapeutic target and biomarker.

Quantitative Data Summary

The following table summarizes quantitative data regarding the role of CDH17 in metastasis.
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Cancer Type

Model System

Key Quantitative

Reference

Finding

Breast Cancer

AT1E/M3 murine

breast cancer cells

FP10SC2 cells (high
CDH17) showed a

~10-fold increase in

Cdh17 mRNA [1]
expression compared

to parental 4T1E/M3

cells.

Breast Cancer

Murine model
(subcutaneous
injection of FP10SC2

cells)

High incidence of lung
metastasis (100%)
and spine metastasis
(85%).

Breast Cancer

In vitro colony

formation assay

CDH17 knockdown in
FP10SC2 cells
resulted in almost no

[1]

colony formation.

Gastric Cancer

In vitro studies

Knockdown of CDH17
inhibited cell

proliferation, [1]
adhesion, migration,

and invasion.

Colorectal Cancer

In vivo model

CDH17 silencing in

highly metastatic

human colorectal

cancer cells [1]
suppressed tumor

growth and liver

metastasis.

Experimental Protocols

Detailed methodologies for key experiments to investigate the role of CDH17 in metastatic

tumor research are provided below.
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1. Transwell Migration and Invasion Assay

This assay assesses the ability of cancer cells to migrate through a porous membrane
(migration) or a membrane coated with extracellular matrix proteins (invasion).

o Materials:

o Transwell inserts (e.g., 8 um pore size)

o

Matrigel Basement Membrane Matrix

[e]

Cell culture medium (serum-free and serum-containing)

o

Fixation solution (e.g., methanol)

[¢]

Staining solution (e.g., 0.1% crystal violet)

Cotton swabs

[e]

[e]

Inverted microscope
e Protocol:

o For invasion assay: Thaw Matrigel on ice and dilute with cold serum-free medium. Coat
the upper surface of the transwell insert membrane with the Matrigel solution and incubate
at 37°C to allow for gel formation. For migration assays, this step is omitted.

o Harvest cancer cells and resuspend them in serum-free medium.
o Add the cell suspension to the upper chamber of the transwell insert.

o Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower
chamber.

o Incubate the plate at 37°C in a humidified incubator for 24-48 hours.

o After incubation, remove the non-migrated cells from the upper surface of the membrane
with a cotton swab.
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[e]

Fix the migrated cells on the lower surface of the membrane with methanol for 30 minutes.

o

Stain the cells with 0.1% crystal violet solution for 30 minutes.[3]

Wash the inserts with PBS.

[¢]

[¢]

Visualize and count the migrated cells under an inverted microscope.
2. In Vivo Metastasis Animal Model

This protocol describes a murine model to study the metastatic potential of cancer cells
expressing CDH17.

o Materials:

o Immunocompromised mice (e.g., BALB/c nude mice)

[¢]

Cancer cells with modulated CDH17 expression (e.g., FP10SC2 cells)

[e]

Phosphate-buffered saline (PBS)

o

Syringes and needles

[¢]

Animal housing and care facilities

[e]

Histology equipment

e Protocol:

o

Harvest cancer cells and resuspend them in sterile PBS at a desired concentration.

[¢]

Inject the cell suspension subcutaneously or intravenously into the mice.

[¢]

Monitor the mice regularly for tumor growth and overall health.

[e]

After a predetermined period (e.g., 25-28 days), euthanize the mice.[1]

o

Harvest relevant organs (e.g., lungs, spine, liver) and fix them in formalin.
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o Embed the tissues in paraffin and prepare sections for histological examination (e.g.,
Hematoxylin and Eosin staining) to identify metastatic lesions.

o Immunohistochemistry can be performed on the tissue sections to confirm the expression
of CDH17 in the metastatic tumors.

Signaling Pathways and Experimental Workflows

CDH17-Mediated Metastasis Signaling Pathway

The following diagram illustrates a potential signaling pathway by which CDH17 promotes
tumor metastasis.

Cadherin-17 (CDH17)

Expression

Increased Cell Migration
and Invasion

Metastasis
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Click to download full resolution via product page

Caption: CDH17 promotes metastasis by altering cell adhesion and inducing EMT.
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Experimental Workflow for Studying CDH17 in Metastasis

This diagram outlines the experimental workflow to investigate the role of CDH17 in cancer
metastasis.

Hypothesis:
CDH17 promotes metastasis

'

\,

In Vivo Animal Model:
- Subcutaneous Injection
- Monitor Metastasis

In Vitro Assays:
- Migration
- Invasion
- Colony Formation

Analysis:
- Quantify Metastatic Lesions
- Immunohistochemistry for CDH17

Conclusion on CDH17's
Role in Metastasis

Click to download full resolution via product page

Caption: Workflow for investigating the role of CDH17 in metastasis.
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Part 2: Interleukin-17 (IL-17) in Metastatic Tumor

Research

Interleukin-17 (IL-17) is a pro-inflammatory cytokine primarily produced by T helper 17 (Th17)

cells.[4] In the context of cancer, IL-17 has a dual role, exhibiting both pro-tumor and anti-tumor

effects depending on the tumor microenvironment.[5] In many solid tumors, elevated IL-17

levels are associated with increased angiogenesis, tumor growth, and metastasis.[4][6]

Quantitative Data Summary

The following table summarizes quantitative data regarding the role of IL-17 in metastasis.

Cancer Type

Model System

Key Quantitative
Finding

Reference

Breast Cancer

In vivo murine model

IL-17 promotes breast

cancer metastasis by
increasing neutrophil

polarization.

[7]

Breast Cancer

Human patients

Significantly higher
serum concentrations
of IL-17A in women
with early breast
cancer compared to

healthy controls.

[7]

Non-Small Cell Lung
Cancer (NSCLC)

In vitro cell lines

IL-17 exposure
increased
neoangiogenesis and
promoted in vivo

tumor growth.

[6]

Gastric Cancer

Preclinical model

Combined PD-1 and
IL-17A blockade
successfully

eradicated the tumor.

[7]
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Experimental Protocols

Detailed methodologies for key experiments to investigate the role of IL-17 in metastatic tumor
research are provided below.

1. Spheroid Invasion Assay

This 3D culture method assesses the collective invasion of tumor cells, which can be
influenced by cytokines like I1L-17.

o Materials:

o Cancer cell lines

[¢]

Ultra-low attachment round-bottom plates

o

Extracellular matrix (e.g., Matrigel or collagen)

Cell culture medium

[e]

(¢]

Recombinant IL-17

[¢]

Fluorescent labels for live-cell imaging (optional)

[e]

Spinning disc confocal microscope

e Protocol:

o

Seed a defined number of cancer cells into ultra-low attachment round-bottom plates to
allow for the formation of a single spheroid in each well.

o Incubate for 24-72 hours to allow for spheroid formation.
o Prepare the extracellular matrix gel according to the manufacturer's instructions.
o Embed the spheroids within the ECM gel in a new culture plate.

o Add cell culture medium, with or without recombinant IL-17 at various concentrations, on
top of the gel.

© 2025 BenchChem. All rights reserved. 8/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15576975?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

o Monitor spheroid invasion into the surrounding matrix over time using brightfield or
fluorescence microscopy.

o Quantify the area of invasion or the length of invasive strands.

2. Co-culture with Immune Cells

This protocol allows for the study of the interaction between cancer cells and IL-17-producing
immune cells (e.g., Th17 cells).

o Materials:

o Cancer cell lines

[e]

Peripheral blood mononuclear cells (PBMCs) or isolated CD4+ T cells

o

Th17 polarizing cytokines (e.g., IL-6, TGF-[3, IL-23)

[¢]

Transwell inserts with a smaller pore size (e.g., 0.4 um) to prevent cell migration but allow
cytokine exchange.

[¢]

ELISA or flow cytometry kits for cytokine measurement.

e Protocol:

[e]

Isolate CD4+ T cells from PBMCs.

o Culture the CD4+ T cells under Th17 polarizing conditions for several days.

o Seed cancer cells in the lower chamber of a transwell plate.

o Place the transwell insert containing the polarized Th17 cells into the well with the cancer
cells.

o Co-culture the cells for a desired period.

o After co-culture, assess the phenotype of the cancer cells (e.g., proliferation, migration,
invasion) and measure the concentration of IL-17 and other cytokines in the culture
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supernatant using ELISA.

Signaling Pathways and Experimental Workflows

IL-17 Signaling Pathway in Tumor Metastasis

The diagram below illustrates the signaling cascade initiated by IL-17 that promotes
metastasis.

MAPK Activation

NF-kB Activation (ERK1/2, p38)

Target Gene Expression:

- MMPs (MMP-2, MMP-9)
- VEGF
- CXCLs

Angiogenesis Invasion & Metastasis

Click to download full resolution via product page

Caption: IL-17 signaling promotes metastasis via NF-kB and MAPK pathways.
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Experimental Workflow for Studying IL-17 in the Tumor Microenvironment

This diagram shows the workflow for investigating the impact of IL-17 on the tumor
microenvironment and metastasis.

Hypothesis:
IL-17 in TME promotes metastasis

In Vitro Models: In Vivo Animal Models:
- Spheroid Invasion Assay - Tumor growth with IL-17 blockade
- Co-culture with Th17 cells - Adoptive transfer of Th17 cells

Analysis:
- Correlate IL-17 with clinical outcome
- Assess tumor growth, angiogenesis, metastasis

Conclusion on IL-17's role
in the TME and metastasis

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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